N-Undecan-3-ylidenehydroxylamine
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Overview
Description
N-Undecan-3-ylidenehydroxylamine is an organic compound with the molecular formula C11H23NO. It is a derivative of hydroxylamine, characterized by the presence of an undecyl group attached to the nitrogen atom. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
N-Undecan-3-ylidenehydroxylamine can be synthesized through several methods. One common approach involves the reaction of undecanal with hydroxylamine hydrochloride in the presence of a base such as sodium carbonate. The reaction typically takes place in an aqueous or alcoholic medium at room temperature, yielding this compound as the primary product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the synthesis while minimizing by-products and waste.
Chemical Reactions Analysis
Types of Reactions
N-Undecan-3-ylidenehydroxylamine undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oximes or nitroso compounds.
Reduction: Reduction reactions can convert it into primary amines.
Substitution: It can participate in nucleophilic substitution reactions, where the hydroxylamine group is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reactions often occur in the presence of catalysts like palladium or platinum under mild conditions.
Major Products Formed
Oxidation: Produces oximes or nitroso compounds.
Reduction: Yields primary amines.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-Undecan-3-ylidenehydroxylamine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Investigated for its potential role in biochemical pathways and as a probe for studying enzyme mechanisms.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the production of specialty chemicals and as a stabilizer in polymer formulations.
Mechanism of Action
The mechanism of action of N-Undecan-3-ylidenehydroxylamine involves its interaction with various molecular targets. It can act as a nucleophile, participating in reactions with electrophilic centers in biological molecules. This reactivity allows it to modify proteins and nucleic acids, potentially altering their function and activity. The specific pathways and targets depend on the context of its use, such as in therapeutic applications or biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Butanone oxime: A smaller analog with similar reactivity.
Acetone oxime: Another analog with a shorter carbon chain.
N-pentan-2-ylidenehydroxylamine: Structurally similar but with a different alkyl group.
Uniqueness
N-Undecan-3-ylidenehydroxylamine is unique due to its longer carbon chain, which imparts different physical and chemical properties compared to its shorter analogs. This longer chain can influence its solubility, reactivity, and interactions with biological molecules, making it a valuable compound for specific applications in research and industry.
Properties
CAS No. |
52435-38-8 |
---|---|
Molecular Formula |
C11H23NO |
Molecular Weight |
185.31 g/mol |
IUPAC Name |
N-undecan-3-ylidenehydroxylamine |
InChI |
InChI=1S/C11H23NO/c1-3-5-6-7-8-9-10-11(4-2)12-13/h13H,3-10H2,1-2H3 |
InChI Key |
UIASSFIALDKQBW-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCC(=NO)CC |
Origin of Product |
United States |
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